ARN 077

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

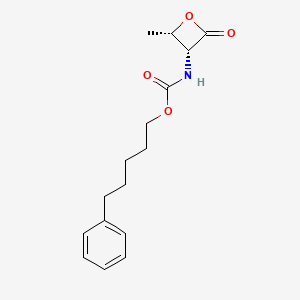

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDTLVLQXSSEC-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The NAAA Inhibitor ARN 077: A Novel Mechanism for Neuropathic Pain Attenuation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ARN 077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of the fatty acid ethanolamide (FAE) signaling lipids, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). Contrary to initial hypotheses, this compound does not target the soluble epoxide hydrolase (sEH) pathway. Its mechanism of action in neuropathic pain is centered on the enhancement of endogenous FAE signaling, which subsequently activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to a downstream cascade of anti-inflammatory and analgesic effects, offering a promising therapeutic strategy for the management of neuropathic pain. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: NAAA Inhibition and PPAR-α Activation

The primary molecular target of this compound is the N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a cysteine hydrolase that plays a crucial role in terminating the biological activity of FAEs by hydrolyzing them into their constituent fatty acids and ethanolamine.[1][2] In pathological states such as neuropathic pain, the levels of protective FAEs like PEA can be depleted in affected tissues.[1]

By inhibiting NAAA, this compound effectively blocks the degradation of PEA and other FAEs, leading to their accumulation in tissues where they are produced, including the peripheral nerves and immune cells.[1] These elevated levels of FAEs, particularly PEA, then act as endogenous ligands for the nuclear receptor PPAR-α.[1][2][3][4][5][6][7] The antinociceptive effects of this compound are dependent on this interaction, as they are absent in PPAR-α deficient mice and can be blocked by PPAR-α antagonists.[1][2]

The activation of PPAR-α by PEA initiates a cascade of genomic and non-genomic events that collectively contribute to the attenuation of neuropathic pain. These include:

-

Reduction of Neuroinflammation: PPAR-α activation suppresses the expression of pro-inflammatory cytokines and reduces the infiltration of immune cells such as macrophages at the site of nerve injury.[3][5][6][7]

-

Neuroprotection: The pathway has been shown to have neuroprotective effects, potentially by preserving myelin sheath and axonal diameter in damaged nerves.[3][5][6][7]

-

Modulation of Nociceptive Signaling: While the precise downstream targets are still under investigation, PPAR-α activation is thought to modulate the activity of ion channels and other signaling molecules involved in pain transmission in sensory neurons.

Signaling Pathway Diagram

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data for this compound, demonstrating its potency as a NAAA inhibitor and its efficacy in preclinical models of pain.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) | Reference |

| NAAA | Human | 7 | [1] |

| NAAA | Rat | 45 ± 3 | [1] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury of the Sciatic Nerve)

| Treatment | Dose (% topical application) | Time Point (Days post-ligation) | Outcome Measure | % Reversal of Hyperalgesia/Allodynia | Reference |

| This compound | 1% | 3, 7, 14 | Thermal Hyperalgesia (Paw withdrawal latency) | Significant reduction in hyperalgesia | [1] |

| This compound | 30% | 3, 7, 14 | Thermal Hyperalgesia (Paw withdrawal latency) | Near complete reversal of hyperalgesia | [1] |

| This compound | 1% | 3, 7, 14 | Mechanical Allodynia (Paw withdrawal threshold) | Significant reduction in allodynia | [1] |

| This compound | 30% | 3, 7, 14 | Mechanical Allodynia (Paw withdrawal threshold) | Near complete reversal of allodynia | [1] |

| Gabapentin | 50 mg/kg (oral) | 14 | Thermal Hyperalgesia & Mechanical Allodynia | Comparable efficacy to high-dose topical this compound | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound in a model of neuropathic pain.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

This surgical model is used to induce a peripheral mononeuropathy that mimics many of the symptoms of chronic nerve compression in humans.

Protocol:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is maintained throughout the procedure.

-

Surgical Preparation: Shave and disinfect the lateral aspect of the thigh of the hind limb.

-

Incision: Make a small incision through the skin and fascia to expose the biceps femoris muscle.

-

Muscle Separation: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Ligation: Carefully place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied to just barely constrict the nerve, without occluding epineural circulation.

-

Closure: Suture the muscle layer and then the skin incision.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a mechanical stimulus.

Protocol:

-

Acclimation: Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

-

Stimulation: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw.

-

Application: Apply each filament perpendicularly to the paw with enough force to cause a slight bend and hold for approximately 3 seconds.

-

Response: A positive response is a sharp withdrawal or flinching of the paw.

-

Threshold Determination: The "up-down" method is typically used to determine the 50% paw withdrawal threshold.

Assessment of Thermal Hyperalgesia: Plantar Test (Hargreaves' Method)

This test measures the latency of paw withdrawal from a radiant heat source.

Protocol:

-

Acclimation: Place the mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.

-

Stimulation: Position a radiant heat source underneath the glass floor, targeting the mid-plantar surface of the hind paw.

-

Measurement: Activate the heat source and a timer simultaneously. The timer stops automatically when the mouse withdraws its paw.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Data Collection: The paw withdrawal latency is recorded.

Experimental Workflow Diagram

References

- 1. The Novel Role of PPAR Alpha in the Brain: Promising Target in Therapy of Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 4. von Frey test [bio-protocol.org]

- 5. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 7. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of ARN 077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN 077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). By preventing the breakdown of PEA, this compound enhances the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor with well-established anti-inflammatory and analgesic properties. This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in inflammatory and neuropathic pain, as well as in allergic skin conditions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development of this promising compound.

Mechanism of Action

This compound is a potent and selective, reversible, and non-competitive inhibitor of N-acylethanolamine acid amidase (NAAA).[1] It exhibits a strong inhibitory activity against human NAAA with an IC50 of 7 nM and rat NAAA with an IC50 of 50 nM.[2] The primary mechanism of action of this compound involves the inhibition of NAAA, which leads to an increase in the tissue levels of its substrate, palmitoylethanolamide (PEA). PEA is an endogenous agonist of the nuclear receptor PPAR-α.[3][4] The enhanced activation of PPAR-α by elevated PEA levels is central to the anti-inflammatory and antinociceptive effects of this compound.[3][4]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below. Inhibition of NAAA by this compound leads to the accumulation of PEA, which then translocates to the nucleus and activates PPAR-α. The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of genes with anti-inflammatory functions.

References

- 1. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

ARN077: A Technical Guide to its Role in Modulating Endogenous Fatty Acid Ethanolamide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a key enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid ethanolamides (FAEs). This technical guide provides an in-depth overview of ARN077's mechanism of action, its impact on endogenous FAE signaling, and its therapeutic potential as demonstrated in preclinical studies. The document includes a compilation of quantitative data, detailed experimental methodologies derived from published research, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound.

Introduction to ARN077 and Endogenous FAE Signaling

The endocannabinoid system is a complex network of receptors, endogenous ligands, and enzymes that plays a crucial role in regulating various physiological processes. While the classical endocannabinoid system involves cannabinoid receptors (CB1 and CB2) and their endogenous ligands, such as anandamide and 2-arachidonoylglycerol (2-AG), there exists a parallel and interacting signaling system involving other bioactive lipids.[1][2][3] Fatty acid ethanolamides (FAEs), including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), are an important class of such lipids.[3][4]

Unlike classical endocannabinoids, PEA and OEA do not exhibit high affinity for CB1 and CB2 receptors but instead exert their biological effects primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[4][5] The endogenous levels of these FAEs are tightly regulated by their synthesis and degradation. N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine amidase that plays a critical role in the degradation of FAEs, particularly PEA.[6][7]

ARN077 is a small molecule inhibitor that potently and selectively targets NAAA.[8][9] By inhibiting NAAA, ARN077 prevents the breakdown of FAEs, leading to their accumulation and enhanced activation of PPAR-α signaling pathways.[4][9] This mechanism underlies the observed anti-inflammatory and analgesic effects of ARN077 in various preclinical models.[4][9]

Mechanism of Action of ARN077

ARN077's primary mechanism of action is the inhibition of NAAA activity.[6][8] This inhibition leads to an increase in the tissue levels of FAEs, such as PEA and OEA.[4][9] The elevated FAEs then act as endogenous agonists for PPAR-α, a nuclear receptor that regulates the expression of genes involved in inflammation and pain.[4][5]

The signaling pathway can be summarized as follows:

Kinetic analyses have shown that ARN077 inhibits NAAA through a rapid and non-competitive mechanism.[6] With the rat enzyme, this inhibition was found to be reversible, while with the human enzyme, only partial reversibility was observed.[6] High-resolution mass spectrometry has indicated that ARN077 reacts with the catalytically active N-terminal cysteine (Cys126) of human NAAA.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of ARN077 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of ARN077 against NAAA

| Enzyme Source | IC₅₀ (nM) | Reference |

| Human NAAA | 7 | [8] |

| Recombinant Rat NAAA | 11 | [9] |

| Native Rat Lung NAAA | 45 ± 3 | [9] |

Table 2: In Vivo Efficacy of Topical ARN077 in a Mouse Model of Inflammatory Pain (Carrageenan-Induced Hyperalgesia)

| Treatment | Paw Edema Reduction | Heat Hyperalgesia Reduction | Reference |

| ARN077 (1-30%) | Dose-dependent reduction | Dose-dependent reduction | [9] |

Table 3: In Vivo Efficacy of Topical ARN077 in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury of the Sciatic Nerve)

| Treatment | Heat Hyperalgesia Reduction | Mechanical Allodynia Reduction | Reference |

| ARN077 (1-30%) | Dose-dependent reduction | Dose-dependent reduction | [9] |

Table 4: Effect of Topical ARN077 on FAE Levels in Mouse Tissue

| Tissue | Condition | Effect of ARN077 | Reference |

| Skin | TPA-induced inflammation | Reversed the decrease in FAE levels | [9] |

| Sciatic Nerve | Sciatic nerve ligation | Reversed the decrease in FAE levels | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the effects of ARN077.

NAAA Activity Assay

This protocol is a generalized procedure based on descriptions in the cited literature.[9]

Objective: To determine the in vitro inhibitory activity of ARN077 against NAAA.

Materials:

-

Recombinant or native NAAA enzyme preparation

-

Fluorescent substrate for NAAA (e.g., a fatty acid amide of a fluorogenic amine)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

ARN077 at various concentrations

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of ARN077 in the assay buffer.

-

In a microplate, add the NAAA enzyme preparation to each well.

-

Add the different concentrations of ARN077 to the wells and incubate for a specified period to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of ARN077 relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema and Hyperalgesia in Mice

This protocol is a generalized procedure based on descriptions in the cited literature.[9]

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of ARN077 in an acute inflammatory pain model.

Animals: Male mice (e.g., C57BL/6).

Materials:

-

Carrageenan solution (e.g., 1% in saline)

-

Topical formulation of ARN077 (e.g., 1-30% in a suitable vehicle)

-

Pletysmometer for measuring paw volume

-

Plantar test apparatus for measuring thermal hyperalgesia

Procedure:

-

Acclimate mice to the testing environment and equipment.

-

Measure baseline paw volume and thermal withdrawal latency.

-

Administer the topical ARN077 formulation or vehicle to the plantar surface of the hind paw.

-

After a predetermined time, induce inflammation by injecting carrageenan into the plantar surface of the same paw.

-

At various time points after carrageenan injection, measure paw volume using a pletysmometer to assess edema.

-

At the same time points, measure the withdrawal latency to a thermal stimulus using a plantar test apparatus to assess heat hyperalgesia.

-

Compare the results from the ARN077-treated groups to the vehicle-treated group to determine the efficacy of the compound.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

This protocol is a generalized procedure based on descriptions in the cited literature.[9]

Objective: To assess the analgesic effects of ARN077 in a model of neuropathic pain.

Animals: Male mice (e.g., C57BL/6).

Materials:

-

Surgical instruments

-

Chromic gut sutures

-

Topical formulation of ARN077

-

Von Frey filaments for measuring mechanical allodynia

-

Plantar test apparatus for measuring thermal hyperalgesia

Procedure:

-

Anesthetize the mice.

-

Surgically expose the sciatic nerve in one hind limb.

-

Loosely ligate the nerve with chromic gut sutures to induce a chronic constriction injury.

-

Allow the animals to recover from surgery.

-

Beginning on a specific post-operative day (e.g., day 7), topically apply ARN077 or vehicle to the affected paw daily for a set period.

-

At regular intervals, assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test.

-

Compare the withdrawal thresholds and latencies between the ARN077-treated and vehicle-treated groups.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that ARN077, through its inhibition of NAAA and subsequent enhancement of FAE signaling via PPAR-α, has significant potential as a therapeutic agent for inflammatory and neuropathic pain.[4][9] Furthermore, studies have indicated its potential in treating allergic dermatitis.[7] The topical route of administration demonstrated in these studies offers the advantage of localized drug delivery, potentially minimizing systemic side effects.

Future research should focus on:

-

Elucidating the detailed molecular interactions between ARN077 and human NAAA.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models.

-

Exploring the efficacy of ARN077 in other inflammatory conditions.

-

Initiating clinical trials to evaluate the safety and efficacy of ARN077 in human patients.

Conclusion

ARN077 represents a promising pharmacological tool and a potential therapeutic candidate for a range of inflammatory and pain-related disorders. Its well-defined mechanism of action, centered on the selective inhibition of NAAA and the potentiation of endogenous FAE signaling, provides a strong rationale for its further development. The data presented in this technical guide underscore the importance of the NAAA-FAEs-PPAR-α pathway as a novel target for drug discovery.

References

- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

The N-Acylethanolamine Acid Amidase (NAAA) Inhibitor ARN077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (PEA). By blocking NAAA activity, ARN077 elevates the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This mechanism underlies the anti-inflammatory and analgesic effects of ARN077 observed in a variety of preclinical models. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and in vivo efficacy of ARN077. Detailed experimental protocols for key assays and animal models are provided to facilitate further research and development of NAAA inhibitors as a promising therapeutic strategy for inflammatory and pain-related disorders.

Introduction to NAAA and the Endocannabinoid System

N-acylethanolamine acid amidase (NAAA) is a key enzyme in the endocannabinoid system, a complex network of lipids, enzymes, and receptors that plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, and immunity.[1][2] NAAA is a lysosomal cysteine hydrolase that specifically catalyzes the hydrolysis of N-acylethanolamines (NAEs), with a preference for saturated and monounsaturated fatty acid ethanolamides like palmitoylethanolamide (PEA).[3]

PEA is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[4] These effects are primarily mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[5] By degrading PEA, NAAA terminates its signaling and thus plays a pro-inflammatory role. Inhibition of NAAA represents a promising therapeutic strategy to enhance the endogenous levels of PEA and thereby potentiate its beneficial effects.

ARN077: A Potent and Selective NAAA Inhibitor

ARN077, with the chemical name 5-phenylpentyl N-((2S,3R)-2-methyl-4-oxo-oxetan-3-yl)carbamate, is a potent and selective inhibitor of NAAA.[5][6]

Biochemical Properties and Selectivity

ARN077 exhibits high potency against both human and rat NAAA. Its inhibitory activity has been characterized using various in vitro assays.

| Parameter | Species | Value | Reference |

| IC50 | Human NAAA | 7 nM | [6] |

| IC50 | Rat NAAA (recombinant) | 11 nM | [5] |

| IC50 | Rat NAAA (native lung) | 45 ± 3 nM | [5] |

Mechanism of Action: Kinetic analyses have revealed that ARN077 acts as a non-competitive inhibitor of NAAA.[3][5] For rat NAAA, the inhibition is reversible, while for the human enzyme, it is partially reversible.[3]

Selectivity: ARN077 displays high selectivity for NAAA over other related enzymes, such as fatty acid amide hydrolase (FAAH) and acid ceramidase.[3][5] At a concentration of 10 µM, ARN077 shows no significant inhibition of FAAH.[3]

Pharmacokinetics and Formulation

Pharmacokinetics (ADME): Detailed in vivo pharmacokinetic data for ARN077 is limited in publicly available literature. A key characteristic of ARN077 is its rapid hydrolysis in plasma, which precludes its systemic administration.[5] This property, however, makes it well-suited for topical applications, minimizing systemic exposure and potential side effects. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ARN077.

Topical Formulation: For preclinical studies, ARN077 has been formulated for topical administration in a vehicle consisting of petrolatum containing 5% lauric acid.[5] For in vivo dissolution, a common protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Signaling Pathway and Mechanism of Action

The mechanism of action of ARN077 is centered on the potentiation of the endogenous PEA/PPAR-α signaling pathway.

Caption: NAAA Signaling Pathway and ARN077 Mechanism of Action.

As depicted in the diagram, NAAA is responsible for the breakdown of PEA. ARN077 inhibits NAAA, leading to an accumulation of PEA. Elevated PEA levels then activate PPAR-α, a nuclear receptor that regulates the transcription of genes involved in inflammation and pain. Activation of PPAR-α results in the suppression of pro-inflammatory pathways and the promotion of analgesic effects.

Preclinical Efficacy

The therapeutic potential of ARN077 has been demonstrated in several preclinical models of inflammation and pain.

Inflammatory Pain: Carrageenan-Induced Hyperalgesia

In a mouse model of inflammatory pain induced by carrageenan injection in the paw, topical application of ARN077 dose-dependently reduced both paw edema and thermal hyperalgesia.[5]

| ARN077 Concentration (Topical) | Effect on Paw Edema | Effect on Thermal Hyperalgesia | Reference |

| 1-30% in petrolatum/5% lauric acid | Dose-dependent reduction | Dose-dependent reduction | [5] |

Neuropathic Pain: Chronic Constriction Injury (CCI)

In a mouse model of neuropathic pain induced by chronic constriction injury of the sciatic nerve, topical ARN077 attenuated mechanical allodynia.[5]

Skin Inflammation: DNFB-Induced Allergic Contact Dermatitis

In a mouse model of allergic contact dermatitis induced by 2,4-dinitrofluorobenzene (DNFB), topical application of ARN077 suppressed inflammation and pruritus (itching).[2] ARN077 treatment also led to an increase in tissue PEA levels and a normalization of circulating cytokines and immunoglobulin E.[2]

Experimental Protocols

NAAA Activity Assay

This protocol describes a common method for measuring NAAA activity using a radiolabeled substrate.[7]

Caption: Workflow for NAAA Activity Assay.

Materials:

-

Recombinant NAAA enzyme[7]

-

[14C]-labeled N-acylethanolamine (e.g., [14C]PEA)[7]

-

Assay Buffer: 100 mM citrate-Na2HPO4 buffer (pH 4.5), 3 mM DTT, 0.1% Nonidet P-40[7]

-

ARN077 or other test compounds dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

In a microcentrifuge tube, combine the recombinant NAAA enzyme with the assay buffer.

-

Add ARN077 or vehicle (DMSO) to the desired final concentration.

-

Initiate the reaction by adding the [14C]NAE substrate (e.g., 100 µM final concentration).[7]

-

Incubate the reaction mixture at 37°C for 30 minutes.[7]

-

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).

-

Perform a liquid-liquid extraction to separate the aqueous phase containing the radiolabeled ethanolamine product.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percent inhibition of NAAA activity by comparing the results from ARN077-treated samples to the vehicle control.

Carrageenan-Induced Hyperalgesia Model

This protocol outlines the induction and assessment of inflammatory pain in mice.[8][9][10]

Caption: Workflow for Carrageenan-Induced Hyperalgesia Model.

Materials:

-

Male C57BL/6 mice[11]

-

Carrageenan (lambda, Type IV)

-

Sterile saline

-

ARN077 topical formulation or vehicle

-

Behavioral testing equipment (e.g., von Frey filaments, hot plate)

Procedure:

-

Acclimatize mice to the testing environment and equipment.

-

Establish baseline pain thresholds using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

-

Administer ARN077 or vehicle topically to the plantar surface of the hind paw.

-

After a predetermined pretreatment time (e.g., 30 minutes), induce inflammation by injecting a 1% (w/v) solution of carrageenan in sterile saline into the plantar surface of the same hind paw.[9]

-

Assess mechanical allodynia and thermal hyperalgesia at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).

-

Measure paw edema using a plethysmometer or calipers.

-

Analyze the data to determine the effect of ARN077 on pain thresholds and paw swelling compared to the vehicle control group.

Chronic Constriction Injury (CCI) Model

This protocol describes the surgical procedure for inducing neuropathic pain in mice.[11][12][13][14][15]

Caption: Workflow for the Chronic Constriction Injury (CCI) Model.

Materials:

-

Male C57BL/6 mice[11]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (e.g., 4-0)[15]

-

Behavioral testing equipment (von Frey filaments)

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Make an incision at the mid-thigh level to expose the sciatic nerve.

-

Carefully dissect the nerve free from the surrounding connective tissue.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.[15] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover from surgery.

-

Beginning on day 7 post-surgery, assess the development of mechanical allodynia using von Frey filaments.[11]

-

Once a stable neuropathic pain state is established, ARN077 or vehicle can be administered to evaluate its analgesic effects.

DNFB-Induced Allergic Contact Dermatitis Model

This protocol outlines the induction of skin inflammation in mice.[16][17][18][19][20]

Caption: Workflow for DNFB-Induced Allergic Contact Dermatitis.

Materials:

-

Male BALB/c mice

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1 vehicle)[18]

-

ARN077 topical formulation or vehicle

-

Micrometer calipers

Procedure:

-

Sensitization (Day 0): Shave the abdomen of the mice and apply a solution of 0.5% DNFB in acetone/olive oil (4:1).[18]

-

Challenge (Day 5): Apply a solution of 0.2% DNFB in acetone/olive oil to the dorsal and ventral surfaces of one ear.[19]

-

Treatment: Administer ARN077 or vehicle topically to the ear at the time of challenge and/or at subsequent time points.

-

Assessment: Measure ear thickness using micrometer calipers before the challenge and at 24 and 48 hours post-challenge to quantify ear swelling.

-

Further analysis can include histological examination of the ear tissue and measurement of cytokine levels.

Conclusion and Future Directions

ARN077 is a valuable pharmacological tool for investigating the role of the NAAA-PEA-PPAR-α signaling pathway in health and disease. Its potent and selective inhibition of NAAA, coupled with its efficacy in preclinical models of pain and inflammation, highlights the therapeutic potential of targeting this enzyme. The topical route of administration, necessitated by its plasma instability, offers an advantage for treating localized conditions such as skin inflammation and certain types of peripheral pain, while minimizing systemic side effects.

Future research should focus on a more comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of ARN077 and other NAAA inhibitors. The development of systemically active NAAA inhibitors would broaden their therapeutic applications to a wider range of inflammatory and neurological disorders. Further investigation into the precise molecular mechanisms by which NAAA inhibition modulates cellular function will provide a deeper understanding of its therapeutic potential and aid in the development of novel and effective treatments for a variety of debilitating conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Inflammatory Pain Study in Animal-Models | Encyclopedia MDPI [encyclopedia.pub]

- 10. aragen.com [aragen.com]

- 11. mdbneuro.com [mdbneuro.com]

- 12. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [bio-protocol.org]

- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [en.bio-protocol.org]

- 14. criver.com [criver.com]

- 15. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 16. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Dendrobium candidum polysaccharide reduce atopic dermatitis symptoms and modulate gut microbiota in DNFB-induced AD-like mice [frontiersin.org]

- 20. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

The NAAA Inhibitor ARN077: A Technical Guide to its Effects on Palmitoylethanolamide (PEA) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of ARN077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), on the endogenous levels of palmitoylethanolamide (PEA). ARN077 represents a significant pharmacological tool for modulating the endocannabinoid system, with profound implications for inflammatory and pain-related pathologies. This document summarizes the quantitative impact of ARN077 on PEA levels, details the experimental methodologies for such investigations, and visualizes the key signaling pathways and experimental workflows.

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2] The biological actions of PEA are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] The endogenous levels of PEA are tightly regulated by its synthesis and degradation. The primary enzyme responsible for the hydrolysis and inactivation of PEA is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[3]

ARN077 is a potent, selective, and reversible inhibitor of NAAA.[3] By blocking NAAA activity, ARN077 effectively increases the endogenous concentrations of PEA, thereby potentiating its therapeutic effects. This guide explores the quantitative relationship between ARN077 administration and the resulting elevation in PEA levels across various experimental models.

Quantitative Effects of ARN077 on PEA Levels

The administration of ARN077 leads to a significant and dose-dependent increase in PEA levels in various tissues. The following tables summarize the key quantitative findings from preclinical studies.

| Model | Tissue | ARN077 Treatment | Effect on PEA Levels | Reference |

| TPA-Induced Edema (Mouse) | Ear Skin | 10% in acetone (topical) | Normalized PEA content | [3] |

| Chronic Nerve Constriction (Mouse) | Sciatic Nerve | 10% (topical) | Normalized PEA content in ligated nerve | [3] |

Table 1: In Vivo Effects of ARN077 on PEA Levels

| Enzyme Source | IC50 of ARN077 | Mechanism of Inhibition | Reference |

| Recombinant Rat NAAA | 11 nM | Rapid, Non-competitive, Reversible | [3] |

| Native Rat Lung NAAA | 45 ± 3 nM | Not specified | [3] |

| Human NAAA | 7 nM | Rapid, Non-competitive, Partially Reversible | [4] |

Table 2: In Vitro Inhibitory Activity of ARN077 against NAAA

Signaling Pathway of ARN077 Action

ARN077's mechanism of action is centered on the inhibition of NAAA, leading to an accumulation of PEA. This elevated PEA then activates PPAR-α, initiating a downstream signaling cascade that results in anti-inflammatory and analgesic effects.

Experimental Protocols

This section details the methodologies employed in studies investigating the effects of ARN077 on PEA levels.

In Vivo Models

4.1.1. TPA-Induced Ear Edema in Mice

-

Objective: To assess the effect of topical ARN077 on PEA levels in an acute inflammation model.

-

Procedure:

-

Induce inflammation by applying 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the ear of a mouse.

-

Administer ARN077 (e.g., 10% in acetone) topically to the ear.

-

After a specified time, euthanize the animal and collect the ear tissue.

-

Homogenize the tissue for lipid extraction.

-

-

Reference: [3]

4.1.2. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

-

Objective: To evaluate the effect of ARN077 on PEA levels in a neuropathic pain model.

-

Procedure:

-

Surgically ligate the sciatic nerve to induce neuropathy.

-

Apply ARN077 (e.g., 10% solution) topically to the paw innervated by the ligated nerve.

-

After the treatment period, euthanize the animal and dissect the sciatic nerve.

-

Process the nerve tissue for lipid analysis.

-

-

Reference: [3]

Quantification of PEA Levels by UPLC-MS/MS

-

Objective: To accurately measure the concentration of PEA in biological samples.

-

Protocol:

-

Lipid Extraction:

-

Homogenize tissue samples in a chloroform/methanol mixture.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol).

-

Note: It is crucial to use glassware that has been pre-screened for PEA contamination, as this has been identified as a potential source of artifactually high PEA readings.[5]

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18). The mobile phase typically consists of a gradient of water and acetonitrile/methanol with a modifier like formic acid.

-

Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

PEA: m/z 300.3 > 62.1

-

Internal Standard (e.g., [²H₄]PEA): m/z 304.3 > 66.1

-

-

Quantification: Generate a standard curve using known concentrations of PEA and the internal standard to quantify the amount of PEA in the samples.

-

-

Discussion and Future Directions

The available data robustly demonstrate that ARN077 effectively increases endogenous PEA levels through the inhibition of NAAA. This mechanism of action holds significant therapeutic potential for a range of inflammatory and pain conditions. Future research should focus on:

-

Conducting comprehensive dose-response studies to establish a clearer quantitative relationship between various doses of ARN077 and the fold-increase in PEA in different tissues.

-

Investigating the pharmacokinetics and pharmacodynamics of different ARN077 formulations to optimize its delivery and efficacy.

-

Exploring the full therapeutic window of ARN077 in a wider array of preclinical models of disease.

-

Elucidating the detailed molecular interactions between ARN077 and both human and rat NAAA to guide the development of next-generation inhibitors.

Conclusion

ARN077 is a powerful pharmacological agent for elevating endogenous PEA levels. Its high potency and selectivity for NAAA make it an invaluable tool for studying the physiological roles of PEA and a promising candidate for the development of novel anti-inflammatory and analgesic therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulation of Oleoylethanolamide (OEA) by ARN-077

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between ARN-077, a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor, and oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. By inhibiting the primary degradation pathway of OEA, ARN-077 effectively elevates endogenous OEA levels, thereby potentiating its downstream physiological effects. This guide details the molecular mechanisms, quantitative data, experimental methodologies, and signaling pathways involved in this interaction, offering a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to ARN-077 and Oleoylethanolamide (OEA)

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of several bioactive fatty acid ethanolamides, including oleoylethanolamide (OEA).[1] Its inhibitory action leads to an increase in the endogenous levels of these lipids, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions where elevating OEA levels is beneficial.

Oleoylethanolamide (OEA) is an endogenous lipid mediator synthesized in the small intestine, primarily in response to fat intake.[2] It is a high-affinity agonist of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α).[3][4] Through the activation of PPAR-α, OEA plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction between ARN-077 and OEA, and their respective biological activities.

Table 1: In Vitro Activity of ARN-077

| Parameter | Species | Value | Reference(s) |

| NAAA IC₅₀ | Human | 7 nM | [1] |

| Rat | 50 nM | [1] | |

| FAAH Inhibition | Rat | No inhibition up to 100 µM | [6] |

Table 2: In Vivo Effects of ARN-077 on OEA Levels

| Administration Route | Dose | Tissue | Effect on OEA Levels | Species | Reference(s) |

| Topical | 10% in acetone | Skin | Partial normalization of inflammation-induced decrease | Mouse | [7] |

| Topical | 10% in acetone | Sciatic Nerve | Partial normalization of ligation-induced decrease | Mouse | [7] |

Table 3: OEA Binding Affinity and Potency for PPAR-α

| Parameter | Value | Reference(s) |

| Binding Affinity (Kd) | ~40 nM | [3] |

| EC₅₀ for Activation | 120 nM | [3] |

Table 4: Dose-Dependent Effects of OEA

| Effect | Species | Dose | Route | Quantitative Outcome | Reference(s) |

| Food Intake | Rat | 5-20 mg/kg | i.p. | Dose-dependent decrease in cumulative food intake | [8] |

| Body Weight | Obese Humans | 250 mg/day | Oral | Significant decrease in weight, BMI, and waist circumference | [9] |

| PPAR-α Gene Expression | Obese Humans | 250 mg/day | Oral | 2.41-fold increase in peripheral blood mononuclear cells | [10] |

| PPAR-α & Target Gene Transcription | Rat | 5 mg/kg/day | i.p. | Initiation of transcription of PPAR-α, FAT/CD36, L-FABP, UCP-2 | [5] |

| Triglyceride Levels | Obese Humans | 250 mg/day | Oral | Significant decrease | [11] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the synthesis, degradation, and action of OEA, and the modulatory role of ARN-077.

OEA Biosynthesis and Degradation Pathway

Caption: OEA Biosynthesis and Degradation Pathway.

OEA-Mediated PPAR-α Signaling Pathway

Caption: OEA-Mediated PPAR-α Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

NAAA Activity Assay

This protocol is adapted from a method using a fluorogenic substrate.

Materials:

-

Recombinant human or rat NAAA enzyme

-

NAAA Assay Buffer: 100 mM sodium citrate, 100 mM sodium phosphate, pH 4.5, containing 0.1% Triton X-100 and 3 mM dithiothreitol (DTT)

-

NAAA substrate: N-palmitoyl-7-amino-4-methylcoumarin (PAMCA)

-

Test compound (ARN-077) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the NAAA enzyme in pre-chilled NAAA Assay Buffer.

-

Prepare serial dilutions of ARN-077 in the assay buffer.

-

To each well of the 96-well plate, add the following in order:

-

NAAA Assay Buffer

-

Test compound (ARN-077) or vehicle control (DMSO)

-

NAAA enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the PAMCA substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the NAAA activity. Calculate the IC₅₀ value for ARN-077 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of OEA Levels by LC-MS/MS

This protocol describes a general method for the quantification of OEA in biological samples.

Materials:

-

Biological tissue (e.g., brain, intestine, skin)

-

Internal standard (e.g., OEA-d4)

-

Acetonitrile

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Homogenize the tissue sample in ice-cold acetonitrile containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify OEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

The concentration of OEA in the sample is determined by comparing the peak area ratio of OEA to the internal standard with a standard curve.

-

PPAR-α Activation Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to measure the activation of PPAR-α by OEA.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for human or rodent PPAR-α

-

Reporter vector containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

OEA dissolved in a suitable solvent (e.g., ethanol, DMSO)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the cells with the PPAR-α expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Allow the cells to recover and express the proteins for 24-48 hours.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of OEA or a vehicle control for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control vector (e.g., β-galactosidase).

-

Calculate the fold induction of luciferase activity by OEA compared to the vehicle control.

-

Determine the EC₅₀ value for OEA by plotting the fold induction against the logarithm of the OEA concentration.

-

Conclusion

The targeted inhibition of NAAA by ARN-077 presents a promising strategy for modulating the endogenous levels of OEA. The data and protocols presented in this guide underscore the potential of this approach for therapeutic intervention in conditions where OEA signaling is dysregulated, such as metabolic disorders and inflammatory conditions. Further research into the dose-dependent effects of ARN-077 on OEA levels in various tissues and the downstream consequences of sustained PPAR-α activation will be crucial for the clinical translation of this promising pharmacological tool. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of the intricate interplay between ARN-077 and OEA.

References

- 1. researchgate.net [researchgate.net]

- 2. Oleoylethanolamide induces eosinophilic airway inflammation in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oleoylethanolamide increases the expression of PPAR-Α and reduces appetite and body weight in obese people: A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Agonism of PPAR-α by ARN-077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) activation by ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). Unlike direct PPAR-α agonists, ARN-077 functions through an indirect pathway by modulating the levels of endogenous PPAR-α ligands. This document provides a comprehensive overview of the signaling cascade, quantitative data on the key molecular interactions, detailed experimental protocols for assessing the activity of ARN-077 and its downstream effects, and visualizations of the relevant pathways and workflows.

Introduction to PPAR-α and Indirect Agonism

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a pivotal regulator of lipid and glucose metabolism, primarily expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidneys. Activation of PPAR-α leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby playing a crucial role in energy homeostasis.

While direct agonism by synthetic ligands like fibrates is a well-established therapeutic strategy for dyslipidemia, the concept of indirect agonism presents a novel approach. Indirect agonists do not bind directly to the PPAR-α receptor. Instead, they modulate the cellular environment to increase the concentration of endogenous PPAR-α ligands, leading to the receptor's activation.

ARN-077: Mechanism of Indirect PPAR-α Activation

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of N-acylethanolamines. One of the primary substrates for NAAA is palmitoylethanolamide (PEA), a naturally occurring fatty acid amide that has been identified as an endogenous ligand for PPAR-α.

The mechanism of indirect PPAR-α activation by ARN-077 is a two-step process:

-

Inhibition of NAAA: ARN-077 binds to and inhibits the activity of NAAA.

-

Accumulation of PEA: The inhibition of NAAA leads to an accumulation of its substrate, PEA, within the cell.

-

Activation of PPAR-α: The elevated levels of PEA result in the binding and activation of PPAR-α.

-

Transcriptional Regulation: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.

This indirect mechanism offers the potential for a more physiologically regulated activation of PPAR-α, contingent on the endogenous synthesis of its ligands.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of ARN-077 with its direct target and the subsequent activation of PPAR-α by the endogenous ligand PEA.

| Compound | Target | Parameter | Value | Cell/System |

| ARN-077 | Human NAAA | IC50 | 7 nM | In vitro |

Table 1: In vitro inhibitory activity of ARN-077.

| Compound | Target | Parameter | Value | Cell/System |

| Palmitoylethanolamide (PEA) | Human PPAR-α | EC50 | 3.1 µM | HeLa cells |

Table 2: In vitro activation of PPAR-α by its endogenous ligand, PEA.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indirect PPAR-α Activation by ARN-077

Caption: Indirect activation of PPAR-α by ARN-077.

Experimental Workflow for Assessing ARN-077 Activity

Caption: Experimental workflow for ARN-077.

Experimental Protocols

NAAA Inhibition Assay

This protocol is designed to determine the IC50 of ARN-077 against NAAA activity.

Materials:

-

Recombinant human NAAA enzyme

-

NAAA assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

-

N-palmitoyl-[ethanolamine-1,2-14C]-ethanolamide (radioactive substrate)

-

ARN-077 stock solution (in DMSO)

-

Scintillation cocktail and vials

-

Microplate reader (scintillation counter)

Procedure:

-

Prepare serial dilutions of ARN-077 in NAAA assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant NAAA enzyme to each well.

-

Add the ARN-077 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the radioactive substrate, N-palmitoyl-[ethanolamine-1,2-14C]-ethanolamide, to each well.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

-

Separate the aqueous and organic phases by centrifugation. The product of the reaction, [14C]-ethanolamine, will be in the aqueous phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percentage of inhibition for each ARN-077 concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PPAR-α Reporter Gene Assay

This protocol is used to confirm the indirect activation of PPAR-α by ARN-077 in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

PPAR-α expression vector

-

PPRE-driven luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

ARN-077 stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the hepatocyte cell line with the PPAR-α expression vector and the PPRE-driven luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24 hours.

-

Treat the cells with various concentrations of ARN-077. Include a positive control (a known direct PPAR-α agonist, e.g., fenofibrate) and a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

-

Calculate the fold-induction of luciferase activity for each treatment condition relative to the vehicle control.

-

Plot the fold-induction against the logarithm of the ARN-077 concentration to generate a dose-response curve.

Conclusion

ARN-077 represents a promising pharmacological tool and a potential therapeutic agent that activates PPAR-α through an indirect mechanism. By inhibiting NAAA and subsequently increasing the levels of the endogenous PPAR-α ligand PEA, ARN-077 can modulate lipid metabolism and inflammatory pathways. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of indirect PPAR-α agonists. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of ARN-077 in metabolic and inflammatory disorders.

References

The Discovery and Synthesis of ARN-077: A Potent and Selective N-Acylethanolamine Acid Amidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 elevates the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This mechanism of action underlies the significant anti-inflammatory and analgesic properties of ARN-077 observed in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ARN-077, including detailed experimental protocols and a summary of its key pharmacological data.

Introduction

N-acylethanolamine acid amidase (NAAA) has emerged as a promising therapeutic target for a range of inflammatory and pain-related disorders. NAAA is the primary enzyme responsible for the hydrolysis of palmitoylethanolamide (PEA), a naturally occurring fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective effects. The therapeutic potential of PEA itself is limited by its rapid degradation by NAAA. Therefore, the development of potent and selective NAAA inhibitors that can elevate endogenous PEA levels represents a compelling therapeutic strategy.

ARN-077, also known as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a novel β-lactone-containing compound that has demonstrated high potency and selectivity for NAAA.[1] This guide details the synthetic route to ARN-077, the experimental methodologies used for its characterization, and the current understanding of its mechanism of action through the NAAA-PEA-PPAR-α signaling pathway.

Synthesis of ARN-077

The synthesis of ARN-077 is based on the construction of the key β-lactone core derived from D-threonine, followed by carbamoylation with the appropriate lipophilic side chain. The general synthetic approach for this class of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters has been described in the scientific literature.

Synthetic Scheme

The synthesis of ARN-077 can be achieved through a multi-step process starting from D-threonine. The key steps involve the protection of the amino and carboxylic acid functionalities, activation of the side-chain alcohol, and subsequent carbamoylation and cyclization to form the β-lactone ring.

Detailed Synthetic Protocol

A representative synthetic procedure for ARN-077 and its analogs is outlined below, based on established methodologies for the synthesis of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters.

Step 1: Preparation of 5-phenylpentyl carbonochloridate

5-phenylpentan-1-ol is reacted with an excess of a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine in an inert solvent (e.g., dichloromethane) at low temperatures to yield 5-phenylpentyl carbonochloridate.

Step 2: Synthesis of N-(5-phenylpentyloxycarbonyl)-D-threonine

D-threonine is dissolved in an aqueous solution of a base, such as sodium hydroxide. To this solution, the previously prepared 5-phenylpentyl carbonochloridate is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After acidification, the product, N-(5-phenylpentyloxycarbonyl)-D-threonine, is extracted with an organic solvent.

Step 3: Cyclization to form ARN-077

The N-protected D-threonine derivative is then subjected to cyclization to form the β-lactone ring. This is typically achieved using a dehydrating agent such as methanesulfonyl chloride in the presence of a base like triethylamine in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures. The reaction mixture is stirred for several hours, followed by aqueous workup and purification by column chromatography to yield ARN-077.

Quantitative Data

The inhibitory potency of ARN-077 against NAAA has been determined using various assay formats. The key quantitative data are summarized in the tables below.

| Compound | Target | IC50 (nM) | Reference |

| ARN-077 | Human NAAA | 7 | [2] |

| ARN-077 | Rat NAAA | 50 | [1] |

Table 1: In Vitro Potency of ARN-077 against NAAA

| Parameter | Value | Species | Assay Conditions | Reference |

| Km for PEA | 21 ± 3 µM | Human | LC-MS/MS assay, pH 4.5, 37°C | |

| Vmax for PEA | 5.4 ± 0.6 nmol/µ g/min | Human | LC-MS/MS assay, pH 4.5, 37°C | |

| Km for PAMCA | 6.2 ± 0.7 µM | Human | Fluorescent assay, pH 4.5, 37°C |

Table 2: Kinetic Parameters of Human NAAA

Experimental Protocols

NAAA Activity Assay using LC-MS/MS

This protocol describes the determination of NAAA activity by quantifying the formation of the product, palmitic acid, from the substrate, palmitoylethanolamide (PEA), using liquid chromatography-tandem mass spectrometry.

Materials:

-

Recombinant human or rat NAAA

-

Palmitoylethanolamide (PEA)

-

Assay Buffer: 100 mM sodium citrate, 100 mM sodium phosphate, 3 mM DTT, 0.1% Triton X-100, pH 4.5

-

Internal Standard: Deuterated palmitic acid (d31-Palmitic Acid)

-

Quenching Solution: Acetonitrile containing the internal standard

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of ARN-077 in DMSO.

-

In a 96-well plate, add 2 µL of the ARN-077 dilution or DMSO (vehicle control).

-

Add 178 µL of assay buffer containing the NAAA enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of PEA substrate solution (final concentration typically around the Km value).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of cold quenching solution.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Quantify the amount of palmitic acid formed relative to the internal standard.

-

Calculate the percent inhibition for each concentration of ARN-077 and determine the IC50 value using non-linear regression analysis.

In Vivo Mouse Model of Inflammation

This protocol describes a general procedure to evaluate the anti-inflammatory effects of ARN-077 in a carrageenan-induced paw edema model in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

ARN-077

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or calipers

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Group mice randomly into vehicle control, ARN-077 treated, and positive control (e.g., indomethacin) groups.

-

Administer ARN-077 or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time point before the inflammatory challenge.

-

Measure the baseline paw volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

-

Calculate the paw edema as the increase in paw volume from the baseline measurement.

-

Compare the paw edema in the ARN-077 treated groups to the vehicle control group to determine the anti-inflammatory effect.

Signaling Pathway

ARN-077 exerts its pharmacological effects by modulating the NAAA-PEA-PPAR-α signaling pathway.

NAAA is a lysosomal enzyme that hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling activity. ARN-077, as a potent inhibitor of NAAA, blocks this degradation, leading to an accumulation of endogenous PEA in tissues.

Elevated levels of PEA then act as an agonist for the nuclear receptor PPAR-α.[3] Upon activation, PPAR-α translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

The activation of PPAR-α has a dual anti-inflammatory effect. Firstly, it upregulates the transcription of genes with anti-inflammatory properties. Secondly, it can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5][6]

Conclusion

ARN-077 is a valuable pharmacological tool for studying the biological roles of NAAA and holds significant promise as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Its well-defined mechanism of action, potent and selective inhibition of NAAA, and demonstrated efficacy in preclinical models make it a lead compound for further drug development. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and application of ARN-077 and related NAAA inhibitors. The detailed protocols and signaling pathway information herein should facilitate further investigation into this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ARN077 as a Chemical Probe for NAAA Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARN077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), and its application as a chemical probe to investigate NAAA function. This document details the mechanism of action of ARN077, its biochemical and cellular effects, and its utility in in vivo models of pain and inflammation. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to N-acylethanolamine Acid Amidase (NAAA)

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipid signaling molecules.[1][2] NAAA preferentially hydrolyzes N-palmitoylethanolamine (PEA), an endogenous peroxisome proliferator-activated receptor-α (PPAR-α) agonist with well-documented anti-inflammatory and analgesic properties.[2][3][4] By regulating the intracellular levels of PEA, NAAA is implicated in the modulation of inflammatory processes and pain signaling.[4][5] Inhibition of NAAA represents a promising therapeutic strategy for a variety of inflammatory and pain-related disorders.[6][7]

ARN077: A Potent and Selective NAAA Inhibitor

ARN077, also known as URB913, is a potent and selective inhibitor of NAAA.[5][8] Its chemical structure is 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate.[9][10] ARN077 has been extensively characterized as a valuable chemical probe to elucidate the physiological and pathological roles of NAAA.[5][9]

Mechanism of Action

ARN077 acts as a non-competitive and reversible inhibitor of NAAA.[5] Kinetic analyses have demonstrated that it rapidly inhibits the enzyme.[5] The inhibitory mechanism involves the interaction of ARN077 with the catalytic domain of NAAA, thereby preventing the hydrolysis of its endogenous substrates like PEA.[5][10] This leads to an accumulation of intracellular PEA, which in turn enhances the activation of PPAR-α.[3][5] The activation of PPAR-α initiates a signaling cascade that ultimately results in the attenuation of inflammatory responses and the reduction of pain.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biochemical activity and in vivo efficacy of ARN077.

Table 1: In Vitro Inhibitory Activity of ARN077 against NAAA

| Enzyme Source | IC50 Value | Reference |

| Human NAAA | 7 nM | [6][8] |

| Rat NAAA (native, lung) | 45 ± 3 nM | [5] |

| Rat NAAA (recombinant) | 11 nM | [5] |

Table 2: In Vivo Effects of Topical ARN077 on NAE Levels

| Animal Model | Tissue | Treatment | Change in PEA Levels | Change in OEA Levels | Reference |

| TPA-induced ear edema (mouse) | Ear skin | 10% ARN077 | Partial normalization | Partial normalization | [5] |

| Sciatic nerve ligation (mouse) | Sciatic nerve | 10% ARN077 | Normalized | No significant change | [5] |

Table 3: In Vivo Dose-Response Effects of Topical ARN077 in Pain and Inflammation Models

| Animal Model | Endpoint | ARN077 Concentration | Effect | Reference |

| Carrageenan-induced paw edema (mouse) | Paw edema | 1-30% | Dose-dependent reduction | [5] |

| Carrageenan-induced hyperalgesia (mouse) | Heat hyperalgesia | 1-30% | Dose-dependent attenuation | [5] |

| Sciatic nerve ligation (mouse) | Heat hyperalgesia | 1-30% | Dose-dependent reduction | [5] |

| Sciatic nerve ligation (mouse) | Mechanical allodynia | 1-30% | Dose-dependent reduction | [5] |

| DNFB-induced allergic dermatitis (mouse) | Edema and scratching | Dose-dependent | Attenuation of symptoms | [1] |

Experimental Protocols